molecular formula C23H18ClN5O2 B12030627 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide CAS No. 634897-26-0

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12030627
CAS No.: 634897-26-0
M. Wt: 431.9 g/mol
InChI Key: CJOSCAVSWXMMQS-VULFUBBASA-N
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Description

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine moiety, and a chlorobenzyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride under basic conditions.

    Formation of the pyridine moiety: This can be done by reacting the intermediate with pyridine-2-carbaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-((2-Bromobenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide
  • 5-(4-((2-Fluorobenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide

Uniqueness

The uniqueness of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds with different substituents.

Properties

CAS No.

634897-26-0

Molecular Formula

C23H18ClN5O2

Molecular Weight

431.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H18ClN5O2/c24-20-7-2-1-5-17(20)15-31-19-10-8-16(9-11-19)21-13-22(28-27-21)23(30)29-26-14-18-6-3-4-12-25-18/h1-14H,15H2,(H,27,28)(H,29,30)/b26-14+

InChI Key

CJOSCAVSWXMMQS-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4)Cl

Origin of Product

United States

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